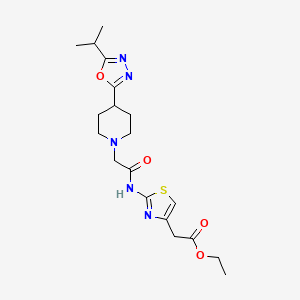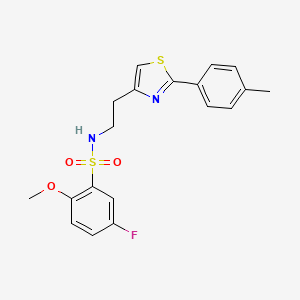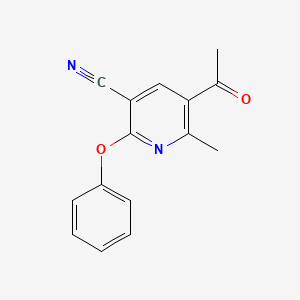
Ethyl 2-(2-(2-(4-(5-isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)acetamido)thiazol-4-yl)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-(2-(2-(4-(5-isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)acetamido)thiazol-4-yl)acetate is a useful research compound. Its molecular formula is C19H27N5O4S and its molecular weight is 421.52. The purity is usually 95%.
BenchChem offers high-quality Ethyl 2-(2-(2-(4-(5-isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)acetamido)thiazol-4-yl)acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 2-(2-(2-(4-(5-isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)acetamido)thiazol-4-yl)acetate including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Spectral Analysis
A study detailed the synthesis of N-substituted derivatives of compounds bearing the 1,3,4-oxadiazole moiety, highlighting the steps involved in obtaining these compounds and their moderate to significant antibacterial activity against both Gram-negative and Gram-positive bacteria. This research underscores the compound's role in developing new antibacterial agents (H. Khalid et al., 2016).
Reactivity and Compound Formation
Another research explored the reactivity of Ethyl (5-cyanomethyl-1,3,4-oxadiazol-2-yl)acetate towards various electrophilic reagents, demonstrating the synthesis of novel compounds through this process. This work highlights the compound's utility in creating diverse chemical structures, which could be pivotal in various scientific applications (M. H. Elnagdi et al., 1988).
Antibacterial Potentials
Research on synthesizing acetamide derivatives incorporating azinane and 1,3,4-oxadiazole heterocyclic cores revealed their moderate inhibitory effects against both Gram-negative and Gram-positive bacterial strains. This indicates the compound's significant potential in antimicrobial research (Kashif Iqbal et al., 2017).
Anti-Diabetic and Antimicrobial Activities
A study on the synthesis of novel bi-heterocycles derived from ethyl 2-(2-amino-1,3-thiazol-4-yl)acetate assessed for anti-diabetic potential via enzyme inhibition showed significant inhibitory effects. This research demonstrates the compound's application in developing new anti-diabetic agents (Muhammad Athar Abbasi et al., 2020).
Antitumor Activity
The synthesis of derivatives with potential antitumor activities also showcases the application of compounds with the ethyl 2-(2-pyridylacetate) structure. These compounds have been evaluated for their inhibitory effects on different cell lines, demonstrating promising antitumor properties (M. Albratty et al., 2017).
Propiedades
IUPAC Name |
ethyl 2-[2-[[2-[4-(5-propan-2-yl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]acetyl]amino]-1,3-thiazol-4-yl]acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N5O4S/c1-4-27-16(26)9-14-11-29-19(20-14)21-15(25)10-24-7-5-13(6-8-24)18-23-22-17(28-18)12(2)3/h11-13H,4-10H2,1-3H3,(H,20,21,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJNNFWCYWIJVLE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CSC(=N1)NC(=O)CN2CCC(CC2)C3=NN=C(O3)C(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N5O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(2-(2-(4-(5-isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)acetamido)thiazol-4-yl)acetate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-{[2-(1-Methoxyethyl)-1,3-thiazol-4-yl]methyl}-1,4-diazepane](/img/structure/B2398020.png)
![1-{[1-(3,5-dimethylphenyl)-1H-1,2,3-triazol-4-yl]carbonyl}piperidin-4-amine](/img/structure/B2398021.png)

![Allyl 1,3,7-trimethyl-2,4-dioxo-5-(pyridin-3-yl)-1,2,3,4,5,8-hexahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2398024.png)
![2-[[4-amino-5-(2-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3-chlorophenyl)acetamide](/img/structure/B2398025.png)


![7-(3-bromophenyl)-5-methyl-2-(methylthio)-N-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2398033.png)



